4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide
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Overview
Description
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides and hydrazones. These compounds are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The compound is characterized by the presence of a chloro-substituted benzene ring and a pyridine ring, which are connected through a hydrazide linkage.
Preparation Methods
The synthesis of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction mixture is then heated under reflux conditions to obtain the desired product. The compound can be purified by recrystallization from an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity and magnetism.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: This compound has a similar structure but contains a hydroxy and nitro group on the benzene ring, which can influence its reactivity and applications.
4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide:
These comparisons highlight the unique features of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide, such as its specific substitution pattern and the presence of a pyridine ring, which contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C13H10ClN3O2 |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-5-3-9(4-6-11)12(18)16-17-13(19)10-2-1-7-15-8-10/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
KORPVIOLXRTAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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